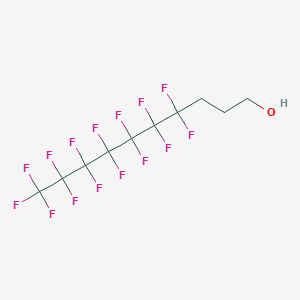
6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine is a compound that is part of a broader class of triazine derivatives. These compounds are known for their various applications, including their use as energetic materials, antimicrobial agents, and in the synthesis of polymers and other heterocyclic compounds. The presence of the fluorophenyl group is significant as it can influence the physical, chemical, and biological properties of these molecules .
Synthesis Analysis
The synthesis of triazine derivatives often involves multistep reactions with high yields. For instance, the synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine is achieved through an efficient and reliable method, which is characterized by spectroscopy and X-ray crystal structure determinations . Similarly, the synthesis of other fluorine/phosphorus-substituted triazine derivatives involves reactions like the Wittig reaction and subsequent reactions with alkylating or oxidizing agents to yield a variety of products . These synthetic routes are crucial for producing compounds with desired properties for specific applications.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized using various spectroscopic techniques. For example, IR and multinuclear NMR spectroscopy are used to fully characterize the synthesized compounds. X-ray crystallography provides detailed insights into the molecular geometry and the arrangement of atoms within the crystal lattice . The molecular structure, particularly the substitution pattern on the triazine ring, plays a critical role in determining the compound's reactivity and its potential applications.
Chemical Reactions Analysis
Triazine derivatives exhibit a range of chemical behaviors when subjected to different reagents. For instance, the behavior of fluorine/phosphorus-substituted triazine derivatives towards alkylating and oxidizing agents has been studied, leading to the formation of various products with potential biological activity . The reactivity of these compounds is also explored in the synthesis of aromatic polyamides, where triazine moieties are incorporated into the polymer backbone .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. These compounds generally exhibit good density, excellent thermal stability, and high performance, which are desirable traits for energetic materials . In the context of antimicrobial activity, the structure-activity relationship reveals that specific substitutions on the triazine ring are essential for biological efficacy . Additionally, the solubility and thermal stability of triazine-containing polymers make them suitable for high-performance applications, as evidenced by their mechanical properties and resistance to thermal degradation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Polyimides Synthesis : Triazine-based diamine monomers, including variations like 6-(4-fluorophenyl)-2,4-diamino-1,3,5-triazine, are used in the synthesis of polyimides. These polyimides exhibit excellent thermal stability and solubility, making them promising for applications in polymer semiconductors (Li et al., 2017).
Hydrogen-Bonded Crystals : Compounds like 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine are used to react with metals like Ag(I) to create structures held together by multiple coordinative interactions and hydrogen bonds. These are important in designing hydrogen-bonded crystals (Duong et al., 2011).
Biological Applications
Antimicrobial Agents : Certain 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines have demonstrated significant antimicrobial activity against bacteria and fungi (Saleh et al., 2010).
Cancer Research : Fluorinated 1,5-disubstituted-1,3,5-triazepine compounds, synthesized from interactions involving 5,6-bis(4-fluorophenyl)-1,2,4-triazine-3-thiol, have shown potential as CDK2 inhibitors in tumor cells (Bawazir & Rahman, 2020).
Analytical Chemistry
- Electrode Studies : Schiff bases derived from triazine compounds are used in selective electrodes for determining ions like Sm3+ in various samples (Upadhyay et al., 2012).
Materials Science
- Aromatic Polyamides : Phenyl-1,3,5-triazine functional aromatic polyamides, synthesized from compounds like 2,4,6-trichloro-1,3,5-triazine, exhibit excellent thermal stability and solubility, contributing to the development of high-performance materials (Yu et al., 2012).
Safety And Hazards
This would involve assessing the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies to better understand the compound’s properties or mechanisms of action.
Eigenschaften
IUPAC Name |
6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZNTESZSJQVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382276 | |
| Record name | 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
30530-42-8 | |
| Record name | 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-(2-fluorophenyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)
![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)
![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)
![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)









